Product packaging for Allyl phenyl carbonate(Cat. No.:CAS No. 16308-68-2)

Allyl phenyl carbonate

Cat. No.: B036615
CAS No.: 16308-68-2
M. Wt: 178.18 g/mol
InChI Key: ORUWSEKEVGOAQR-UHFFFAOYSA-N
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Description

Allyl phenyl carbonate is a valuable chemical reagent primarily employed in organic synthesis as a protected phenol derivative and a versatile allylating agent. Its core research value lies in the facile deprotection of the allyloxycarbonyl group, which can be cleanly removed under mild, neutral conditions using palladium(0) catalysts. This mechanism of action makes it an indispensable tool for the protection of phenolic hydroxyl groups in complex, multi-step syntheses, particularly where base- or acid-labile functional groups are present elsewhere in the molecule. Researchers utilize this compound to synthesize advanced pharmaceutical intermediates, fine chemicals, and novel polymeric materials, where the controlled introduction and subsequent removal of the protecting group is critical. Furthermore, the allyl moiety itself can serve as a handle for further chemical transformations, expanding its utility in material science for developing specialty monomers and cross-linkers. This high-purity reagent is designed for applications in method development, catalysis studies, and the exploration of new synthetic pathways, offering researchers a reliable and efficient solution for challenging synthetic problems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B036615 Allyl phenyl carbonate CAS No. 16308-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUWSEKEVGOAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465028
Record name Allyl phenyl carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16308-68-2
Record name Allyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl Phenyl Carbonate
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Synthesis and Synthetic Methodologies of Allyl Phenyl Carbonate

Established Synthetic Routes

The conventional methods for synthesizing Allyl Phenyl Carbonate rely on fundamental organic reactions that are well-documented in chemical literature. These routes are valued for their reliability and straightforward application.

Reaction of Phenyl Chloroformate with Allyl Alcohol

The most common and established method for the preparation of this compound is the reaction between phenyl chloroformate and allyl alcohol. kiku.dksigmaaldrich.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct formed during the condensation. kiku.dkthieme-connect.com

The general procedure involves the slow addition of phenyl chloroformate to a mixture of allyl alcohol and pyridine, often in a solvent like dichloromethane (B109758) (CH₂Cl₂). thieme-connect.com The reaction mixture is stirred for several hours to ensure complete conversion. Following the reaction, an aqueous workup is performed to remove the pyridine hydrochloride salt and any unreacted starting materials. The crude product is then purified, typically by vacuum distillation, to yield pure this compound as a colorless oil. kiku.dkthieme-connect.com A study modifying this established method reported achieving a high yield of 90%. kiku.dkthieme-connect.com

Table 1: Experimental Data for Synthesis via Phenyl Chloroformate
Reactant AReactant BBaseSolventYieldReference
Phenyl ChloroformateAllyl AlcoholPyridineCH₂Cl₂90% kiku.dkthieme-connect.com

Alternative Preparative Methods

Beyond the standard chloroformate route, alternative methods offer different approaches to the synthesis of this compound, potentially utilizing less hazardous reagents or leveraging different reaction mechanisms.

One such alternative is through transesterification . This method could involve the reaction of diphenyl carbonate with allyl alcohol. The reaction is driven by the removal of one of the products, typically phenol (B47542), to shift the equilibrium towards the formation of this compound. This process can be catalyzed by either acid or base. Basic catalysts like sodium and potassium alkoxides have been shown to be effective in the transesterification of dialkyl carbonates with allyl alcohol. researchgate.net Boron-based catalysts, such as boric acid, are also known to facilitate the transesterification of esters with allylic alcohols under relatively mild conditions. rsc.org

Another emerging alternative is enzymatic synthesis . Lipases, a class of enzymes, have demonstrated promiscuous activity in catalyzing reactions beyond their natural function of fat hydrolysis. Research has shown that esterases can be used for the synthesis of carbamates from amines and organic carbonates. researchgate.net This suggests the potential for a lipase-catalyzed transesterification between a suitable carbonate, like diphenyl carbonate, and allyl alcohol to selectively produce this compound under mild, aqueous conditions. This "green chemistry" approach avoids harsh reagents and conditions typical of traditional organic synthesis.

Catalytic Synthesis Approaches

The development of catalytic methods, particularly those involving transition metals, has revolutionized organic synthesis. These approaches offer high efficiency and selectivity for the formation of complex molecules like this compound and its derivatives.

Transition Metal-Catalyzed Allylation Reactions

Transition metal complexes, especially those of palladium, rhodium, ruthenium, nickel, and molybdenum, are known to be active catalysts for allylation reactions using allylic carbonates as substrates. rsc.org These reactions are versatile for forming both carbon-carbon and carbon-heteroatom bonds. rsc.org In these processes, the transition metal catalyst facilitates the activation of the allyl carbonate, making it a potent allylating agent.

Palladium-Catalyzed Allylic Substitution Reactions

Among the transition metals, palladium holds a preeminent position in catalyzing allylic substitution reactions, often referred to as the Tsuji-Trost reaction. In this chemistry, a palladium(0) complex serves as the catalyst. google.com this compound can act as an excellent electrophile in these transformations.

The general catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the this compound. This step involves the cleavage of the carbon-oxygen bond of the allyl group, resulting in the formation of a π-allyl palladium(II) intermediate and a phenoxycarbonyl anion. google.com This intermediate is a highly reactive electrophile. The subsequent step is the attack of a nucleophile on the allyl moiety of the complex. This attack can proceed via an "outer sphere" mechanism, where the nucleophile attacks the allyl group directly, or an "inner sphere" mechanism involving coordination to the metal center followed by reductive elimination. nih.gov The reaction regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. These reactions are valued for their typically neutral conditions and high selectivity. nih.govacs.org

Decarboxylative Allyl Etherification

A significant application of palladium-catalyzed reactions involving allyl carbonates is decarboxylative allylation. In this process, the leaving group generated from the initial oxidative addition undergoes spontaneous decarboxylation (loss of CO₂), which provides a thermodynamic driving force for the reaction. google.com

When this compound is used as the substrate in a palladium-catalyzed reaction in the presence of a nucleophile like a phenol or an alcohol, the process is termed decarboxylative allyl etherification. The catalytic cycle starts as described above, with the formation of the π-allyl palladium(II) intermediate. The phenoxycarbonyl anion that is formed is unstable and readily loses a molecule of carbon dioxide to form a phenoxide anion. If an external alcohol or phenol is present as a nucleophile, it can then attack the π-allyl palladium complex to form a new allylic ether. This strategy allows this compound to serve as an efficient agent for transferring an allyl group to other molecules, creating a diverse range of allylic ethers. sigmaaldrich.comresearchgate.net This transformation is a powerful tool for constructing C-O bonds under mild, catalytic conditions.

Nucleophilic Catalysis in Asymmetric Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of chiral compounds. Nucleophilic catalysis, in particular, has been successfully applied to the asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols. researchgate.net In this approach, a chiral amine catalyst, such as (DHQD)₂PHAL, adds to the vinylic moiety of the MBH carbonate, leading to the formation of an intermediate and release of the phenoxide nucleophile. researchgate.net This methodology has been used to synthesize a variety of chiral multifunctional aryl allyl ethers in moderate to high yields (up to 96%) and with excellent enantioselectivities (up to 95%). researchgate.net The reaction tolerates a range of substituted phenols and MBH carbonates. researchgate.net

CatalystSubstrateNucleophileSolventYield (%)ee (%)Ref
(DHQD)₂PHAL (1h)MBH carbonate 3aPhenol 2a1,4-Dioxane9595 researchgate.net

This table presents data for an analogous reaction as specific data for this compound was not available.

Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing this compound and its derivatives.

In palladium-catalyzed reactions , the regioselectivity is influenced by a multitude of factors including the ligand, solvent, counteranion, leaving group, nucleophile, and the nature of the allyl fragment. rsc.org Generally, the nucleophilic attack occurs at the less sterically hindered end of the π-allyl intermediate. youtube.com However, electronically driven regioselectivity can also be observed. nih.gov The stereochemistry of palladium-catalyzed decarboxylative allylation typically proceeds with retention of configuration via a double-inversion mechanism. nih.gov

In iridium-catalyzed reactions , a high degree of regioselectivity for the branched product is commonly observed when using monosubstituted allylic carbonates. scispace.comnih.gov The stereochemical outcome is often net retention of configuration. nih.gov

For other metal catalysts , the regioselectivity can vary significantly. Rhodium catalysts, for instance, can lead to products without allylic rearrangement, which is distinct from palladium catalysis. researchgate.net Ruthenium catalysts often favor the formation of branched products. nih.gov Molybdenum-catalyzed reactions have also shown excellent regioselectivity in the sulfonylation of tertiary allylic carbonates. rsc.orgnih.gov

The stereoselectivity in these reactions is predominantly controlled by the chiral ligand employed in asymmetric catalysis, which dictates the facial selectivity of the nucleophilic attack on the metal-allyl intermediate.

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound and related compounds. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of eco-friendly catalysts, solvent-free reaction conditions, and alternative energy sources like microwave irradiation.

Modern green approaches to synthesizing allyl ethers often focus on replacing traditional methods that use hazardous reagents and solvents. For instance, the Williamson ether synthesis, a common route to allyl phenyl ether, has been adapted to be more environmentally friendly. tue.nl Research has demonstrated the successful synthesis of allyl ethers from phenols using allylating agents under solvent-free conditions, which represents a significant green advancement. ias.ac.inmdpi.com

Alternative green technologies also include the use of less toxic and more sustainable reagents. Diallyl carbonate, for example, has been employed as a non-toxic allylating agent for the efficient modification of lignin, a renewable resource. researchgate.net Furthermore, palladium-catalyzed reactions have been developed for the synthesis of allylic aryl ethers using vinyl ethylene (B1197577) carbonate under mild conditions, offering high yields and regioselectivity. frontiersin.org Molybdenum catalysis in a green solvent like ethanol (B145695) has also been shown to be effective for related allylic substitutions. researchgate.net

The application of alternative energy sources is another cornerstone of green chemistry in this field. Microwave-assisted synthesis, in particular, has been explored for key reactions. royalsocietypublishing.org Studies on the Claisen rearrangement of allyl phenyl ether, a reaction that often follows its synthesis, have shown that microwave heating can significantly reduce reaction times compared to conventional oil-bath heating, sometimes by orders of magnitude. psu.edursc.org This rapid heating can be achieved both in solvents like dimethyl sulfoxide (B87167) (DMSO) and under solvent-free conditions. rsc.orgresearchgate.net However, research indicates that for certain intramolecular reactions like the Claisen rearrangement, microwaves may act primarily as an efficient heat source rather than inducing a specific, non-thermal "microwave effect." rsc.org

Solvent selection is another critical aspect. While many green methods aim for solvent-free conditions dergipark.org.tr, when a solvent is necessary, the focus shifts to greener alternatives like water or recyclable ionic liquids. royalsocietypublishing.org The development of heterogeneous and recyclable catalysts, such as zeolites or magnetically extractable nanocatalysts, further enhances the sustainability of these synthetic processes by simplifying product purification and minimizing catalyst waste. researchcommons.org

Research Findings on Microwave-Assisted Claisen Rearrangement of Allyl Phenyl Ether

The Claisen rearrangement is an important intramolecular reaction that converts allyl phenyl ether to 2-allylphenol (B1664045). Research comparing microwave heating to conventional oil-bath heating for this reaction has provided detailed insights into the efficiency of green energy sources.

ReactantConditionsHeating MethodTemperature (°C)TimeYield of 2-allylphenol (%)Reference
Allyl Phenyl Ether in DMSOStirringMicrowave (Monowave300/StartSYNTH)180120 min8.3 rsc.org
Allyl Phenyl Ether in DMSOStirringOil Bath180120 min7.2 rsc.org
1-Allyloxy-4-methoxybenzeneSolvent-free, non-stirringMicrowave170-1854 h~22 rsc.org
1-Allyloxy-4-methoxybenzeneSolvent-free, non-stirringOil Bath1854 h~12 rsc.org
1-Allyloxy-4-methoxybenzeneSolvent-free, non-stirringOil Bath1704 h~9 rsc.org

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Allyl Phenyl Carbonate Reactions

Detailed mechanistic studies, including kinetic analyses, stereochemical probes, and computational modeling, have been instrumental in elucidating the complex pathways governing the reactions of this compound and its derivatives. These investigations have revealed a landscape of competing and sometimes intersecting mechanisms.

Palladium-catalyzed allylic substitution is a cornerstone of this compound chemistry. The central feature of this reaction is the formation of a η³-allylpalladium complex, often referred to as a π-allyl intermediate. The subsequent attack of a nucleophile on this intermediate can proceed through two primary mechanistic manifolds: inner-sphere and outer-sphere pathways. nih.govresearchgate.net The distinction between these pathways is crucial as it often dictates the stereochemical outcome of the reaction.

In an inner-sphere mechanism, the nucleophile first coordinates to the palladium center before migrating to the allyl moiety in a reductive elimination step. nih.govresearchgate.net This pathway is generally favored for "hard" nucleophiles, which are less stabilized and have a higher pKa. nih.gov The process involves the direct attachment of the nucleophile to the metal, forming an intermediate where both the allyl group and the nucleophile are in the primary coordination sphere of the palladium.

Conversely, the outer-sphere mechanism involves the direct attack of a nucleophile on the allyl ligand of the π-allylpalladium complex, without prior coordination to the metal center. nih.govresearchgate.net This pathway is the most common for "soft" nucleophiles, which are typically stabilized anions derived from pronucleophiles with a pKa of less than 25. researchgate.netthieme-connect.com The nucleophile attacks the face of the π-allyl system opposite to the palladium atom, leading to a net retention of stereochemistry relative to the starting material in a double-inversion process (inversion at ionization and inversion at nucleophilic attack). thieme-connect.comacs.org

Extensive mechanistic investigations, including crossover experiments, have been conducted to differentiate between inner- and outer-sphere pathways in the decarboxylative allylic alkylation (DAAA) of allyl enol carbonates. acs.orgnih.gov For example, Trost and colleagues proposed an outer-sphere mechanism for the reaction of allyl enol carbonates with certain ligands, based on stereochemical probe experiments that showed retention of configuration. acs.org The choice of solvent and ligands can significantly influence the dominance of one pathway over the other. For instance, less selective outer-sphere mechanisms may prevail with stabilized enolates, leading to lower enantioselectivities. nih.gov

Table 1: Comparison of Inner-sphere and Outer-sphere Mechanisms
FeatureInner-sphere MechanismOuter-sphere Mechanism
Nucleophile Type"Hard" nucleophiles (pKa > 25)"Soft" nucleophiles (pKa < 25)
Nucleophile InteractionCoordinates to metal center firstDirect attack on allyl ligand
Stereochemical OutcomeNet inversionNet retention (double inversion)
Key StepReductive eliminationExternal SN2-type attack

The formation of a (π-allyl)palladium complex is a unifying feature in the vast majority of these allylic substitution reactions. researchgate.netacs.org This intermediate is generated through the oxidative addition of a low-valent palladium(0) catalyst to the this compound, with the phenoxide ion acting as a leaving group. nih.gov This step is crucial as it activates the otherwise unreactive allyl moiety toward nucleophilic attack.

In reactions known as decarboxylative allylic substitutions, this compound and related allyl esters serve as precursors to both the π-allyl electrophile and the nucleophile. nih.gov The proposed mechanism involves the initial oxidative addition of Pd(0) to the allyl carbonate, forming a π-allylpalladium complex and a carbonate anion. Subsequent decarboxylation of this anion generates an enolate or other nucleophilic species in situ. nih.govnih.gov

A key mechanistic question is the timing of the decarboxylation relative to the C-C bond formation. One pathway involves ionization followed by decarboxylation and then alkylation. nih.gov An alternative pathway suggests that for some substrates, the reaction proceeds through an ionization-alkylation-decarboxylation sequence, where the nucleophile is a more stabilized carboxylate rather than a "naked" enolate. nih.gov The rate of decarboxylation is often the rate-limiting step and is dependent on the stability of the resulting carbanion. nih.gov For instance, the presence of an aryl group that can stabilize the incipient negative charge significantly facilitates decarboxylation. nih.gov

While many reactions of this compound are explained by polar, ionic mechanisms involving palladium catalysis, alternative radical pathways have been identified, particularly under photochemical or electrochemical conditions. rsc.orgnih.gov

For example, an electrochemically driven C(sp³)–C(sp³) bond formation has been developed where an alkyl radical, generated by the reduction of an alkyl halide, adds to the allylic carbonate. rsc.org This is followed by a reduction to a carbanion and subsequent β-elimination to yield the allylated product. This process is described as a radical-polar crossover. rsc.orgthieme-connect.de

Allylic Substitution Mechanisms

Rearrangement Reactions

Rearrangement reactions are fundamental transformations that reconfigure the atomic connectivity of a molecule. This compound and its derivatives, particularly allyl phenyl ethers, are known to undergo significant intramolecular rearrangements.

While not a direct reaction of this compound itself, the Claisen rearrangement of allyl phenyl ethers is a crucial and closely related transformation. Allyl phenyl ethers are often synthesized from phenols and allyl halides and serve as precursors for this powerful carbon-carbon bond-forming reaction. ias.ac.ingoogle.com The thermal kiku.dkkiku.dk-sigmatropic rearrangement of an allyl phenyl ether typically requires heating and proceeds through a concerted, cyclic transition state. wikipedia.orgmychemblog.com

The process begins with the rearrangement of the allyl group from the ether oxygen to the ortho position of the aromatic ring, forming an intermediate dienone, which then tautomerizes to the more stable 2-allylphenol (B1664045). wikipedia.orgclockss.org This reaction is driven by the formation of a thermodynamically favored carbonyl C=O bond in the transition state. wikipedia.org The reaction is typically carried out under a nitrogen stream at temperatures ranging from 150 to 220°C. google.com The use of environmentally benign solvents like near-critical water or propylene (B89431) carbonate has been shown to accelerate the reaction and improve yields compared to traditional high-boiling solvents like 1,2-dichlorobenzene. researchgate.netmedjchem.com

If both ortho positions on the phenyl ring are blocked, the allyl group, after migrating to the ortho position, can undergo a subsequent Cope rearrangement to the para position, followed by rearomatization. mychemblog.com The regioselectivity of the initial rearrangement can be influenced by substituents on the aromatic ring; electron-withdrawing groups at the meta-position tend to direct the allyl group to the ortho position, while electron-donating groups favor migration to the para position. wikipedia.org

Table 1: Conditions for Claisen Rearrangement of Allyl Phenyl Ethers

Substrate Conditions Product Reference
Allyl Phenyl Ether Heating (150-220°C), Nitrogen atmosphere 2-Allylphenol google.com
Substituted Allyl Phenyl Ethers Near-critical water Corresponding Allylphenols researchgate.net
Allyl-aryl ethers Propylene carbonate (solvent), Heat ortho-Allyl phenols medjchem.com
Allyl 3-chlorophenyl ether Heating (160-170°C), Nitrogen atmosphere Mixture of chloro-2,3-dihydrobenzofurans and allylchlorophenols clockss.org

Beyond the classic Claisen rearrangement, allyl carbonate derivatives can undergo other significant intramolecular transformations. For instance, the 2-allylphenol produced from the Claisen rearrangement can cyclize under the reaction conditions to form 2,3-dihydro-2-methylbenzo[b]furan. clockss.org

Palladium catalysts facilitate intramolecular cyclizations of phenol (B47542) allyl carbonates, providing an effective method for synthesizing allylic C-O bonds. frontiersin.orgnih.gov Furthermore, titanocene(III) chloride (Cp2TiCl) catalyzes a highly stereoselective intramolecular allylation involving the reaction of an epoxide with an allyl carbonate. This radical cyclization proceeds through the homolytic opening of the epoxide followed by an intramolecular addition to the allyl carbonate. rsc.org More complex frameworks can be constructed through palladium-catalyzed cascade transformations of substrates like 4-alken-2-ynyl carbonates, which involve intramolecular vinylogous addition and subsequent reactions. rsc.org

Carbon–Oxygen Bond Cleavage Reactions

The cleavage of the carbon-oxygen bonds in this compound is a key reaction pathway, often promoted by transition metal complexes. This cleavage can occur at either the allyl-oxygen or phenyl-oxygen bond, with the regioselectivity depending on the catalytic system employed.

Hydrido complexes of cobalt, ruthenium, and rhodium have been shown to selectively cleave the allylic C-O bond in allyl phenyl carbonates. oup.comelectronicsandbooks.com This reaction yields propylene, carbon dioxide, and a metal phenoxide complex. The mechanism is proposed to be distinct from the oxidative addition pathway typical for palladium(0) complexes. electronicsandbooks.com For example, the reaction with a rhodium hydrido complex is thought to proceed via insertion of the allylic double bond into the Rh-H bond, followed by β-elimination of the phenylcarbonato group. electronicsandbooks.com

In contrast, nickel-catalyzed electrochemical reduction provides a method for cleaving the O-C(allyl) bond of allyl ethers, which are structurally related to the carbonate. This process involves electrogenerated Ni(0) complexes forming π-allyl-Ni(II) intermediates. acs.org Molybdenum complexes, such as [MoH4(dppe)2], can also induce selective C-O bond cleavage of allylic esters upon photo-irradiation, proceeding through an oxidative addition pathway. psu.edu

Table 2: Metal-Promoted C–O Bond Cleavage of Allylic Carbonates

Substrate Catalyst/Reagent Products Key Observation Reference
This compound Hydrido complexes of Co, Ru, Rh Propylene, CO2, Metal phenoxide Selective cleavage of the allylic C-O bond oup.comelectronicsandbooks.com
This compound Palladium(0) complexes π-allyl palladium complexes Oxidative addition mechanism electronicsandbooks.com
Allyl Aryl Ethers Ni(bipy)3(BF4)2 / Electrocatalysis Parent Phenol/Alcohol Reductive cleavage via Ni(0) and π-allyl-Ni(II) intermediates acs.org
Allylic Esters [MoH4(dppe)2] / Light Irradiation Propene, H2, Hydridocarboxylato complex Selective allyl-oxygen bond cleavage psu.edu

Nucleophilic Attacks and Addition Reactions

This compound and related allylic carbonates are excellent substrates for allylation reactions via nucleophilic attack. These reactions are typically catalyzed by transition metals, most notably palladium. Palladium(0) complexes react with allylic carbonates to form π-allyl palladium intermediates, which are then attacked by nucleophiles. acs.orgacs.org

A significant advantage of using allylic carbonates is that these reactions can often proceed under neutral conditions, as the departing carbonate group breaks down into a phenoxide and carbon dioxide. acs.org This contrasts with reactions using allyl halides, which generate halide salts. A variety of carbon and heteroatom nucleophiles can be used. For example, soft carbon nucleophiles like p-tolylsulfonylacetonitrile react with allylic carbonates in the presence of a hexacarbonylmolybdenum(0) catalyst to yield monoallylated products. oup.com

Phenols, being oxygen nucleophiles, can also participate in these reactions. The palladium-catalyzed decarboxylative reaction between phenols and vinyl ethylene (B1197577) carbonate is a powerful method for synthesizing allylic aryl ethers. frontiersin.orgnih.govfrontiersin.org This transformation involves the nucleophilic attack of the phenol on a π-allyl palladium intermediate. nih.govfrontiersin.org Furthermore, asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with less-nucleophilic phenols can be achieved using nucleophilic amine catalysts, affording chiral aryl allyl ethers with high enantioselectivity. rsc.org The stereochemical outcome of many iridium- and palladium-catalyzed allylic substitutions is often the result of a double inversion process, involving inversion at the oxidative addition step and a second inversion during the outer-sphere nucleophilic attack. nih.gov

Table 3: Nucleophilic Attack on Allylic Carbonates

Allylic Carbonate Nucleophile Catalyst/Conditions Product Type Reference
Allyl Alkyl Carbonate Carbonucleophiles Pd(0) complex Allylated carbonucleophile acs.org
Allylic Carbonates p-Tolylsulfonylacetonitrile Mo(CO)6 / Dioxane Monoallylated sulfone oup.com
Vinyl Ethylene Carbonate Phenols PdCl2(dppf) / Cs2CO3 Allylic aryl ethers frontiersin.orgnih.gov
Morita–Baylis–Hillman (MBH) Carbonate Phenols Nucleophilic amine catalyst Chiral aryl allyl ethers rsc.org

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

As a reactive monomer, allyl phenyl carbonate is utilized in the synthesis of a range of polymeric materials. fulcrumpharma.comboropharm.com Its incorporation into polymer chains can be achieved through various polymerization techniques, where it contributes to the final properties of the material.

The incorporation of this compound into polymer structures is known to enhance their thermal stability and mechanical properties. chemimpex.com The rigid phenyl group in the monomer's structure can increase the glass transition temperature (Tg) of the resulting polymer, contributing to better thermal resistance. tum.de

In a study on dental composite resins, a diallyl carbonate monomer, allyl(2-(2-(((allyloxy)carbonyl)oxy)benzoyl)-5-methoxyphenyl) carbonate (BZ-AL), was synthesized and used as a diluent for Bis-GMA. The experimental composite containing this allyl carbonate monomer exhibited a statistically significant increase in flexural strength compared to the control composite. nih.gov This suggests that the allyl carbonate functionality can play a crucial role in improving the mechanical performance of the polymer network.

Table 1: Flexural Properties of Dental Composites

Composite Formulation Flexural Strength (MPa)
Experimental (with BZ-AL) Significantly higher than control

Data adapted from a study on a related diallyl carbonate monomer, indicating the potential effect of the allyl carbonate group on mechanical properties. nih.gov

The allyl functionality of this compound enables its participation in free-radical polymerization, allowing for the production of both homopolymers and copolymers. fulcrumpharma.comboropharm.com While the polymerization of allyl monomers can sometimes be challenging due to degradative chain transfer, they can be effectively copolymerized with other vinyl monomers to introduce specific functionalities into the polymer backbone. The resulting polymers possess pendant phenyl carbonate groups which can be further modified or can influence the polymer's properties such as solubility and thermal behavior.

While direct ring-opening polymerization (ROP) of this compound itself is not the typical application, compounds containing allyl groups can play a role in the ROP of cyclic carbonates. For instance, allyl iodide has been studied as an initiator for the cationic ring-opening polymerization of cyclic carbonates like 5,5-dimethyl-1,3-dioxan-2-one. acs.org This indicates that the allyl group can be incorporated as a terminal group in polycarbonate chains through the initiator.

Furthermore, the synthesis of functional polycarbonates bearing pendant allyl ether groups has been achieved through the ROP of corresponding cyclic carbonate monomers. researchgate.net This demonstrates a strategy to introduce allyl functionality into polycarbonates, which can then undergo post-polymerization modifications.

Cross-linking Agents in Polymeric Systems

The allyl group in this compound serves as a valuable site for post-polymerization modification, particularly for cross-linking. Thiol-ene "click" chemistry is an efficient method for creating cross-linked networks from polymers containing pendant allyl groups. nih.govrsc.org This reaction involves the radical-mediated addition of a thiol to the allyl double bond, forming a stable thioether linkage. This process is often initiated by UV light or thermal initiators and is known for its high efficiency and mild reaction conditions.

This cross-linking capability allows for the transformation of linear or branched polymers into robust three-dimensional networks, which significantly enhances their mechanical strength, thermal stability, and solvent resistance. The resulting cross-linked materials are suitable for a variety of demanding applications.

Applications in Coatings and Adhesives

This compound is utilized in the formulation of high-performance coatings and adhesives. chemimpex.com Its ability to polymerize and cross-link contributes to the formation of durable and resistant films. The incorporation of allyl carbonate monomers in dental resins, for example, has been shown to improve the mechanical properties of the cured material. nih.gov

In coatings, the cross-linked network formed through the polymerization of the allyl groups can lead to enhanced hardness, scratch resistance, and chemical resistance. In adhesives, the strong covalent bonds formed during curing contribute to excellent adhesion to various substrates. mdpi.com The phenyl carbonate group can also enhance adhesion to certain surfaces through intermolecular interactions.

Hydrogel Formation and 3D Printing Applications

A significant application of related phenyl carbonate chemistry is in the field of hydrogels and 3D printing. A notable approach involves using polysaccharide phenyl carbonates as activated intermediates for the synthesis of allyl-functionalized polysaccharides. mdpi.comresearchgate.net In this method, the hydroxyl groups of polysaccharides like cellulose (B213188) or xylan (B1165943) are first converted to phenyl carbonate groups. These activated polysaccharides are then reacted with allylamine, where the amine group displaces the phenyl carbonate to form a stable carbamate (B1207046) linkage, thereby introducing reactive allyl groups onto the polysaccharide backbone.

These allyl-functionalized polysaccharides can then be cross-linked into hydrogels via thiol-ene photopolymerization. mdpi.com The resulting hydrogels exhibit highly porous and interconnected microstructures, mechanical resilience, and high swelling ratios. mdpi.comresearchgate.net The rapid gelation under UV light makes these materials excellent candidates for 3D printing and bio-fabrication, where precise control over the structure is required. mdpi.comresearchgate.net

Table 2: Properties of Allyl-Functionalized Polysaccharide Hydrogels

Property Observation
Gelation Rapid gelation upon UV irradiation (365 nm) mdpi.com
Microstructure Highly porous and interconnected mdpi.comresearchgate.net
Mechanical Properties High mechanical strength and resilience mdpi.com
Swelling Ratio High swelling capacity in aqueous media mdpi.comresearchgate.net

This innovative use of phenyl carbonate chemistry highlights its importance in creating advanced functional materials for biomedical and other high-tech applications.

Allyl-Functionalized Polysaccharide Carbamates (AFCs)

A notable application involves the use of phenyl carbonate moieties on polysaccharides as activated intermediates for chemical modification. Polysaccharide phenyl carbonates serve as versatile precursors for the synthesis of Allyl-Functionalized Polysaccharide Carbamates (AFCs). mdpi.comresearchgate.netelsevierpure.com This synthetic strategy offers a modular, one-pot approach to introduce allyl functionalities onto polysaccharide backbones like cellulose and xylan. mdpi.comelsevierpure.com

The process begins with the synthesis of polysaccharide phenyl carbonates, which act as activated compounds. mdpi.comresearchgate.net These intermediates are then reacted with amines, such as allylamine, to replace the phenyl carbonate group and form a stable carbamate linkage, thereby introducing the reactive allyl group onto the polysaccharide chain. mdpi.comelsevierpure.com This method allows for the creation of AFCs that combine the biocompatibility and biodegradability of natural polysaccharides with the versatile reactivity of the allyl group, making them valuable for developing advanced biomaterials. mdpi.com

In addition to allylamine, other amines like 3-(dimethylamino)propyl amine (DMAPA) can be introduced in the same reaction vessel. elsevierpure.com This co-functionalization allows for the precise tuning of the final polymer's properties, such as introducing water solubility and pH responsiveness alongside the crosslinking capability provided by the allyl groups. mdpi.comresearchgate.net

Thiol–Ene Click Chemistry for Hydrogel Preparation

The allyl groups introduced onto the polysaccharide backbone in AFCs are ideal functional handles for subsequent crosslinking reactions, particularly through thiol-ene click chemistry. mdpi.com This type of reaction is a powerful tool for hydrogel formation due to its rapid kinetics, high efficiency, lack of by-products, and ability to proceed under mild conditions, often without the need for harmful catalysts. mdpi.comnih.gov

The thiol-ene reaction involves the radical-mediated addition of a thiol group (from a dithiol crosslinker like dithiothreitol) across the allyl double bond. mdpi.com This process can be initiated by UV irradiation in the presence of a photoinitiator, leading to the rapid formation of a covalently crosslinked three-dimensional polymer network, which is the hydrogel. mdpi.comresearchgate.net AFC-based hydrogels have been shown to form within seconds of UV exposure at 365 nm. mdpi.comresearchgate.net

These hydrogels exhibit desirable properties for biomedical applications, including highly porous and interconnected microstructures, mechanical resilience, and high swelling ratios. mdpi.comresearchgate.net The gelation behavior can be sensitive to pH, with optimal results often found under neutral or acidic conditions. mdpi.comresearchgate.net The rapid, controllable gelation and favorable material properties make these AFC-based hydrogels suitable for advanced applications such as 3D printing and injectable biomaterials. mdpi.com

Influence of Degree of Substitution on Material Properties

The Degree of Substitution (DS) is a critical parameter in the design and synthesis of functionalized polysaccharides, including AFCs. mdpi.comresearchgate.net The DS is defined as the average number of hydroxyl groups substituted per monomeric unit of the polysaccharide. nih.gov For example, the maximum possible DS for cellulose is 3, while for xylan it is 2. nih.gov By carefully controlling the reaction conditions, the DS of the phenyl carbonate intermediates and, subsequently, the allyl and other functional groups on the final AFC can be precisely tuned. mdpi.comelsevierpure.com

The DS has a profound influence on the physicochemical properties of the resulting materials. nih.govmdpi.com Key properties that can be controlled by adjusting the DS include:

Gelation and Printability: The DS of the allyl groups (DSene) directly affects the crosslinking density of the resulting hydrogel. elsevierpure.com A higher DSene leads to a more densely crosslinked network, influencing the mechanical strength and swelling capacity. mdpi.com By fine-tuning the DS, the shear-thinning properties of the AFC solution can be optimized to enhance both gelation and printability for 3D bioprinting applications. mdpi.comresearchgate.net

Mechanical Properties: The concentration of the polymer and the crosslinker-to-allyl group ratio, which is related to the DS, significantly impact the final mechanical properties of the hydrogel, such as its Young's modulus. researchgate.net

The ability to control the DS allows for the creation of customized polysaccharide derivatives with predictable properties, expanding their utility in advanced manufacturing and medicine. mdpi.com

Polymerization Mechanisms

The allyl group in this compound is capable of undergoing polymerization through various mechanisms, primarily initiated by the generation of free radicals. This reactivity is the foundation for its use as a monomer in the synthesis of specialty polymers and resins. fulcrumpharma.com

UV Photopolymerization

UV photopolymerization is a common method for curing materials containing allyl carbonate monomers. nih.govmdpi.com This process relies on a photoinitiator that, upon exposure to UV light, decomposes to generate free radicals. mdpi.com These primary radicals then initiate the polymerization cascade.

In the context of the thiol-ene reaction used for AFC hydrogel formation, the mechanism proceeds as follows:

Initiation: A photoinitiator (e.g., Irgacure 2959) absorbs UV radiation (typically 365 nm) and cleaves to form primary radicals. mdpi.com

Chain Transfer: The primary radical abstracts a hydrogen atom from a thiol group (R-SH), generating a thiyl radical (R-S•). researchgate.net

Propagation: The thiyl radical adds across the carbon-carbon double bond of the allyl group, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and creating the final thioether linkage. This new thiyl radical can then propagate the chain reaction. mdpi.comresearchgate.net

For the direct polymerization of allyl carbonate monomers, such as poly(allyl diglycol carbonate) (PADC), UV irradiation in the presence of an initiator like 2-hydroxy-2-methyl-1-phenyl-1-propanone leads to the generation of free radicals that attack the allyl double bonds, initiating chain polymerization. nih.govmdpi.com The efficiency of this process is dependent on factors like irradiation intensity, exposure time, and initiator concentration, with higher double bond conversion rates achieved under optimized conditions. nih.govmdpi.com

Free Radical Polymerization

Beyond UV initiation, free radical polymerization of allyl monomers can be initiated thermally or through other radical sources. mdpi.com However, the free-radical polymerization of allyl monomers is known to be relatively difficult compared to vinyl counterparts like acrylates. nih.gov This is often attributed to degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a stable allyl radical that is slow to reinitiate polymerization, thus kinetically hindering the formation of high molecular weight polymers. nih.govacs.org

Despite this challenge, the allyl functionality in monomers like this compound enables free-radical polymerization to produce coatings, adhesives, and other specialty polymers. fulcrumpharma.com The mechanism follows the classic steps of free radical polymerization:

Initiation: Radicals are generated from an initiator (e.g., thermal decomposition of benzoyl peroxide). mdpi.com

Propagation: The initiator radical adds to the double bond of an allyl monomer. The resulting radical then adds to subsequent monomer units, propagating the polymer chain. mdpi.com

Termination: The growth of polymer chains is terminated, typically through the combination or disproportionation of two growing radical chains. mdpi.com

For certain allyl ethers, an alternative mechanism known as radical-mediated cyclization (RMC) has been proposed, which involves hydrogen abstraction from the allylic position followed by cyclization, rather than direct addition to the double bond. nih.govacs.org While less common, such alternative pathways highlight the complex nature of allyl monomer polymerization.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Intermediate in Drug Synthesis

Allyl phenyl carbonate's utility as an intermediate in drug synthesis is a cornerstone of its application in the pharmaceutical industry. chemimpex.com Its chemical structure allows it to be a precursor in the formation of more complex molecular architectures necessary for therapeutic efficacy. The compound's reactivity enables its participation in various chemical reactions to build the core structures of pharmaceutical drugs. chemimpex.com

Protective Group in Organic Synthesis

In the intricate process of organic synthesis, particularly in the creation of pharmaceuticals, specific functional groups within a molecule must be temporarily blocked or "protected" to prevent them from reacting while other parts of the molecule are being modified. This compound is employed to introduce the allyloxycarbonyl (Alloc) group, which serves as a protective group for amines, alcohols, and other functional groups.

The Alloc group is valued for its stability under a range of reaction conditions and its selective removal under specific, mild conditions, often involving palladium catalysts. This orthogonality allows for complex, multi-step syntheses without compromising the integrity of sensitive functional groups.

Table 1: Comparison of Protective Groups in Organic Synthesis

Protective GroupIntroduction ReagentCleavage ConditionsKey Advantages
Allyloxycarbonyl (Alloc) This compound , Allyl chloroformatePd(0) catalysts, mild conditionsOrthogonal to many other protective groups; Cleavage is highly specific.
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonateStrong acids (e.g., TFA)Widely used; Stable to many nucleophiles and bases.
Carboxybenzyl (Cbz)Benzyl chloroformateHydrogenolysis, strong acidsStable to mild acid and base; Historically significant.
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc chloride, Fmoc-OSuPiperidine (base)Cleaved under mild basic conditions; Key in solid-phase peptide synthesis.

This table provides a comparative overview of common protective groups used in organic synthesis, highlighting the distinct advantages of the Alloc group derived from this compound.

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds is a primary goal of medicinal chemistry, and this compound plays a significant role in this endeavor. nih.govnih.gov Its ability to participate in palladium-catalyzed reactions makes it a valuable tool for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental to the structure of many bioactive molecules. acs.org For instance, it can be used in allylation reactions to introduce allyl moieties into target molecules, a common structural feature in many natural products and synthetic drugs with diverse biological activities. nih.gov

Enzymatic Transformations and Biocatalysis

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers numerous advantages, including high selectivity and mild reaction conditions. This compound has been effectively utilized in such enzymatic transformations.

Lipase-Catalyzed Allyloxycarbonylation

Lipases, a class of enzymes, have been shown to catalyze the transfer of the allyloxycarbonyl group from this compound to various nucleophiles, such as alcohols. nih.gov This process, known as allyloxycarbonylation, provides an environmentally friendly and highly selective method for protecting hydroxyl groups. nih.gov The enzymatic nature of this reaction often results in high yields and avoids the use of harsh reagents. nih.gov

Enantioselective Synthesis of Chiral Compounds

The synthesis of chiral compounds in an enantiomerically pure form is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound is utilized in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions to produce enantioenriched molecules. rsc.org By using chiral ligands with a palladium catalyst, the reaction of a nucleophile with an allylic substrate derived from or involving this compound can proceed with high enantioselectivity, leading to the preferential formation of one enantiomer. rsc.orgnih.gov This methodology is crucial for the synthesis of chiral building blocks for pharmaceuticals. rsc.org

Table 2: Examples of Enantioselective Reactions Involving Allylic Carbonates

Reaction TypeCatalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)
Asymmetric Allylic AlkylationPd(0) with chiral phosphine (B1218219) ligandsAllylic carbonatesChiral α-allyl estersUp to 80%
Asymmetric Allylic AminationRhodium complexes with chiral ligandsAllylic carbonatesChiral allylic aminesHigh enantioselectivities
Copper-Catalyzed Allylic SubstitutionCu–NHC complexesAllylic carbonatesChiral allylboronatesUp to >99:1 er

This interactive table showcases the application of allylic carbonates, including this compound, in various enantioselective syntheses, demonstrating the high levels of stereocontrol achievable. rsc.orgrsc.orgnih.gov

Exploration in Anticancer Research

The allyl group, which is a key functional component of this compound, is present in numerous natural and synthetic compounds that have demonstrated anticancer activity. researchgate.net Research has explored the incorporation of allyl moieties into various molecular scaffolds to enhance their cytotoxic effects against cancer cells. While direct studies on this compound as an anticancer agent are limited, its role as a precursor for synthesizing compounds with potential anticancer properties is an area of active investigation. For example, palladium complexes containing allyl ligands, known as allyl palladates, are being studied for their anticancer properties, including their ability to inhibit thioredoxin reductase and induce immunogenic cell death. researchgate.net

Induction of Immunogenic Cell Death

Immunogenic cell death (ICD) is a form of regulated cell death that stimulates an adaptive immune response against antigens from the dying cells. This process is of significant interest in cancer therapy as it can convert a tumor into an in-situ vaccine. Various agents, including certain chemotherapeutics and targeted therapies, have been identified as ICD inducers. However, a thorough review of the scientific literature reveals no studies that have investigated or demonstrated the ability of "this compound" to induce immunogenic cell death. Research in this area has focused on other classes of molecules, and "this compound" has not been identified as a compound of interest for this specific therapeutic application.

Thioredoxin Reductase Inhibition

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. Inhibition of TrxR can lead to increased oxidative stress and apoptosis in cancer cells. Numerous compounds, including natural products and synthetic small molecules, have been investigated as TrxR inhibitors. Despite the active search for new and effective TrxR inhibitors, there is no published research to suggest that "this compound" possesses inhibitory activity against this enzyme. Its chemical structure does not align with the common pharmacophores known to be effective in TrxR inhibition.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational investigations into the reactivity of allyl phenyl carbonate and related allylic substrates. Researchers employ DFT to calculate the electronic structure and energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction mechanism.

The choice of functional and basis set is critical for accuracy. Studies often use hybrid functionals like B3LYP or PBE0, with basis sets such as 6-31G* or more extensive ones like LACV3P for metals, to achieve a balance between computational cost and accuracy nih.govnih.gov. Solvation effects are also crucial and are often incorporated using continuum models like the Polarizable Continuum Model (PCM) nih.gov. DFT calculations have been instrumental in understanding:

The energetics of different mechanistic pathways (e.g., inner-sphere vs. outer-sphere nucleophilic attack) nih.govnih.gov.

The influence of ligand structure on catalyst activity and selectivity nih.govrsc.org.

The role of additives and bases in the catalytic cycle dtu.dk.

For example, in a study on the stereoselective allylation of butanone, DFT calculations at the B3LYP/6-311++G(2d,p) level of theory in solution were necessary to correctly predict the experimental selectivity, highlighting the importance of including solvent effects nih.gov.

Study FocusLevel of TheoryKey Findings
Enantioselective Tsuji Allylation MechanismB3LYP/BS3//B3LYP/BS2 (with solvation)The reaction is strongly exergonic (ΔG₂₉₈ = -34.9 kcal/mol in THF). An inner-sphere mechanism with a 5-coordinate Pd species is favored nih.gov.
Stereoselective Allylation of ButanoneB3LYP/6-311++G(2d,p) (with PCM)Calculations in solution are essential to correctly predict selectivity; gas-phase calculations can be misleading nih.gov.
Pd-Catalyzed Allylic C-H ActivationDFT ModelingA coordinated acetate (B1210297) acts as a base in an intramolecular C-H activation step dtu.dk.
Regioselectivity in Tsuji-Trost ReactionDFT InvestigationNucleophilic attack is predicted to occur preferentially on anti-allyl palladium intermediates over syn-isomers rsc.orgresearchgate.net.

Potential Energy Surface Analysis

Analysis of the potential energy surface (PES) provides a multi-dimensional map of a reaction's energy landscape. For reactions involving this compound, this analysis helps visualize the entire transformation from reactants to products, identifying minima (intermediates) and saddle points (transition states).

In the context of palladium-catalyzed allylic alkylation, the PES reveals the energetic profiles of key steps: oxidative addition, potential decarboxylation, nucleophilic attack, and reductive elimination researchgate.net. By mapping the PES, chemists can identify the lowest energy reaction pathway and understand why certain products are formed preferentially. For example, a calculated potential energy profile for a Pd-catalyzed allylic alkylation showed the relative energies of intermediates and transition states, confirming the feasibility of the proposed catalytic cycle researchgate.net. Theoretical studies on the recombination of allyl radicals have also utilized PES calculations to explore various product channels nih.gov. The analysis helps to understand factors controlling reaction barriers and the stability of intermediates, which are crucial for catalyst design and reaction optimization.

Kinetic Modeling and Rate Constant Evaluation

Computational studies are frequently used to evaluate the kinetics of reactions involving allylic carbonates. By calculating the free energy barriers (ΔG‡) of transition states, researchers can predict theoretical rate constants and identify the rate-determining step of the catalytic cycle.

In a detailed mechanistic study of an asymmetric allylic alkylation, the rate constant for the decarboxylation of a palladium-allyl intermediate was determined experimentally (1.58 × 10⁻⁴ s⁻¹ at 24 °C), corresponding to a ΔG‡ of 22.6 kcal/mol nih.gov. DFT calculations were then performed to compute the barriers for different proposed decarboxylation pathways, with the calculated barriers (e.g., 17.1 kcal/mol for the lowest-energy pathway) showing reasonable agreement with the experimental value nih.gov. Such comparisons between experimental and computed kinetics are vital for validating proposed mechanisms.

Kinetic modeling can also explain phenomena like kinetic resolution, where one enantiomer of a racemic substrate reacts faster than the other. In a molybdenum-catalyzed allylation of racemic carbonates, the relative rate constants (krel) were found to be between 7 and 16, depending on the solvent, indicating a significant kinetic preference acs.org.

Reaction Pathway and Product Branching Ratio Assessment

Theoretical assessments are crucial for understanding how a single substrate like this compound can lead to different products under varying conditions. By comparing the activation energies for competing reaction pathways, DFT calculations can predict product branching ratios (e.g., linear vs. branched products, or Z/E isomers).

In palladium-catalyzed allylic substitutions, the nucleophile can attack either the central or a terminal carbon of the π-allyl intermediate. The regioselectivity of this attack is a key focus of computational studies. DFT investigations have shown that the steric and electronic properties of the ligands, the substrate, and the nucleophile all influence the transition state energies, thereby dictating the product ratio rsc.orgresearchgate.netsnnu.edu.cn. For iridium-catalyzed allylic substitutions, which often yield branched products, computational studies have elucidated the mechanistic basis for this complementary regioselectivity compared to palladium catalysis nih.govnih.gov.

Stereoselectivity and Regioselectivity Predictions

A major goal of computational chemistry in this field is to predict and rationalize the stereoselectivity (enantioselectivity and diastereoselectivity) and regioselectivity of catalytic reactions. For reactions involving prochiral nucleophiles or substrates derived from this compound, DFT is used to model the transition states leading to different stereoisomers.

The origin of enantioselectivity in asymmetric allylic alkylation is often explained by the "quadrant model" derived from the structure of the chiral ligand-metal complex. DFT calculations provide a quantitative basis for this model by determining the energies of the diastereomeric transition states. The energy difference between these transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee). An energy difference of 1.6 kcal/mol corresponds to an ee of 88% at 25 °C nih.gov.

Computational studies have successfully rationalized the high regioselectivity for branched products in iridium-catalyzed reactions and the typically linear products in other systems snnu.edu.cnnih.gov. DFT investigation of (η³-allyl)Pd intermediates with substituents at the C-2 position has shown that bulkier substituents favor nucleophilic attack at the benzylic terminus, providing a predictive model for regioselectivity rsc.orgresearchgate.net.

Catalyst SystemSelectivity StudiedComputational Finding
Palladium/PHOXEnantioselectivityThe energy difference between enantiodetermining transition states was calculated to explain the experimentally observed 88% ee nih.gov.
Iridium/PhosphoramiditeRegio- and EnantioselectivityThe stereodetermining step is the oxidative addition of the catalyst to the allylic carbonate pkusz.edu.cn.
Ruthenium/AminophosphiniteRegio- and EnantioselectivityDFT computations were used to validate the reaction mechanism and the role of the chiral ligand nih.gov.
Palladium/Various LigandsRegioselectivityThe choice of reagents, catalysts, and conditions can steer reactions of 2-B(pin)-substituted allylic carbonates toward allylic substitution, Suzuki-Miyaura coupling, or elimination researchgate.net.

Catalytic Cycle Simulations

By combining DFT calculations for all elementary steps, a complete simulation of the catalytic cycle can be constructed. This involves identifying the structures and energies of all intermediates and transition states from the initial coordination of the substrate to the final product release.

For the palladium-catalyzed Tsuji-Trost reaction, the cycle typically involves:

Oxidative addition of the allylic carbonate to Pd(0) to form a Pd(II) π-allyl complex.

Nucleophilic attack on the allyl moiety.

Reductive elimination to release the product and regenerate the Pd(0) catalyst mdpi.comresearchgate.netmdpi.comresearchgate.net.

Environmental and Sustainability Considerations

Recycling and Waste Reduction Strategies

The lifecycle of Allyl phenyl carbonate does not end with its initial use. To minimize its environmental impact, strategies for recycling and waste reduction are essential. While specific recycling protocols for this compound are not widely documented, general principles for the chemical recycling of carbonates and the management of specialty chemical waste can be considered.

Chemical recycling of polymers containing carbonate linkages, such as polycarbonates, often involves depolymerization back to monomer units or other valuable chemicals. researchgate.net These processes can be catalyzed and may involve reactions like transesterification. For a small molecule like this compound, which may be a residual monomer or a component in a waste stream, recovery and purification for reuse would be the primary recycling strategy. Techniques such as distillation, extraction, and chromatography could be employed to separate it from other components. google.com

In industrial processes where this compound is used, waste reduction can be achieved through process optimization to maximize its incorporation into the final product, thereby minimizing unreacted starting material in the waste stream. The treatment of wastewater from organic chemical manufacturing often involves a combination of physical, chemical, and biological methods to remove organic pollutants. researchgate.net Sorption processes, using materials like activated carbon, can be effective in removing organic compounds from aqueous effluents. vibgyorpublishers.org

For waste streams containing this compound, the following strategies could be considered:

Solvent Extraction: Using a suitable solvent to selectively extract this compound from a mixed waste stream.

Distillation: If the boiling point of this compound is sufficiently different from other components, fractional distillation can be an effective separation method.

Adsorption: Employing adsorbent materials to capture this compound from liquid or gaseous waste streams.

The table below outlines potential waste reduction and recycling strategies applicable to this compound.

StrategyDescription
Process Optimization Maximizing the conversion of this compound in the primary application to reduce its presence in waste streams.
Solvent Recovery Implementing systems to capture and reuse solvents used in the synthesis or application of this compound.
Chemical Recovery Separating and purifying unreacted this compound from waste for re-use.
Waste Treatment Utilizing advanced oxidation processes or biological treatment for the final effluent to degrade any remaining compound.

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of this compound is crucial for assessing its potential long-term impact. The structure of the molecule, containing both an aromatic ring and an ester linkage with an allyl group, suggests several potential degradation pathways, both biotic and abiotic.

Abiotic Degradation:

Abiotic degradation processes such as hydrolysis and photolysis can contribute to the breakdown of this compound in the environment. The carbonate ester linkage is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. The rate of hydrolysis can be influenced by pH and temperature. Studies on other aromatic esters have shown that hydrolysis can be a significant degradation pathway. nih.gov For instance, diphenyl carbonate can be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 96 hours. nih.gov It is also suggested that it may undergo direct photolysis due to its ability to absorb light at wavelengths greater than 290 nm. nih.gov Given the structural similarities, this compound may also be susceptible to atmospheric degradation and photolysis.

Biotic Degradation:

Biodegradation involves the breakdown of the compound by microorganisms. The presence of the ester group in this compound suggests that it could be a substrate for esterase enzymes, which are common in the environment. These enzymes catalyze the hydrolysis of ester bonds. nih.gov The biodegradability of esters is influenced by factors such as the length and branching of the alkyl chains. nih.gov

The aromatic phenyl group may be more resistant to rapid biodegradation. However, many microorganisms possess enzymatic pathways for the degradation of aromatic compounds, although these processes can be slower than the degradation of aliphatic compounds. frontiersin.org The allyl group, being an unsaturated hydrocarbon, may also be subject to microbial attack.

The potential degradation products of this compound would likely include phenol (B47542), allyl alcohol, and carbon dioxide, depending on the degradation pathway.

The following table summarizes the potential environmental fate of this compound.

ProcessDescriptionPotential Products
Hydrolysis Chemical breakdown by reaction with water, cleaving the ester bond.Phenol, Allyl Alcohol, Carbonic Acid
Photolysis Degradation by sunlight, particularly UV radiation.Various smaller organic molecules
Atmospheric Oxidation Reaction with hydroxyl radicals in the atmosphere.Various oxidized products
Biodegradation Microbial breakdown, likely initiated by esterase enzymes.Phenol, Allyl Alcohol, CO2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.